Acute Toxicity Profile vs. Aconitine
Denudatine demonstrates a dramatically favorable therapeutic safety margin compared to aconitine, the prototypical highly toxic diterpenoid alkaloid. In a head-to-head comparison conducted in mice, the intravenous LD50 of denudatine was determined to be 128 mg/kg, whereas aconitine exhibited an intravenous LD50 of only 0.19 mg/kg [1]. This represents an approximately 673-fold lower acute toxicity for denudatine relative to aconitine under identical route and species conditions [1].
| Evidence Dimension | Acute toxicity (intravenous LD50) |
|---|---|
| Target Compound Data | 128 mg/kg (i.v., mice) |
| Comparator Or Baseline | Aconitine: 0.19 mg/kg (i.v., mice) |
| Quantified Difference | ~673-fold lower toxicity (Denudatine LD50 / Aconitine LD50 ≈ 673) |
| Conditions | Mice, intravenous administration |
Why This Matters
This substantial difference in acute toxicity directly informs compound selection for in vivo antiarrhythmic studies where the experimentalist requires a therapeutic window that permits dose-ranging without the narrow safety margins associated with aconitine and related highly toxic alkaloids.
- [1] Jin LS, Zhou YP, Zeng GY. Effects of denudatine on experimental arrhythmia and heart function. Acta Pharmacol Sin. 1982;3(2):104-108. ISSN: 1745-7254. View Source
